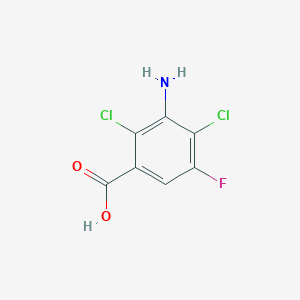

3-Amino-2,4-dichloro-5-fluorobenzoic acid

Description

Structure

2D Structure

Properties

IUPAC Name |

3-amino-2,4-dichloro-5-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2FNO2/c8-4-2(7(12)13)1-3(10)5(9)6(4)11/h1H,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUWRGHXQVQUWHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)Cl)N)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70556660 | |

| Record name | 3-Amino-2,4-dichloro-5-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70556660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115549-13-8 | |

| Record name | 3-Amino-2,4-dichloro-5-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70556660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"3-Amino-2,4-dichloro-5-fluorobenzoic acid" properties

An In-depth Technical Guide to 3-Amino-2,4-dichloro-5-fluorobenzoic acid

Disclaimer: This technical guide has been compiled to provide a comprehensive overview of this compound. It is important to note that specific experimental data for this compound, such as physicochemical properties and spectral analyses, are not widely available in peer-reviewed literature. Therefore, some sections of this guide are based on established principles of organic chemistry and data from structurally analogous compounds. All protocols and predicted data should be treated as illustrative examples. Researchers should always validate findings with their own experimental data and consult a specific Safety Data Sheet (SDS) before handling this chemical.

Introduction

This compound, with CAS number 115549-13-8, is a polysubstituted aromatic carboxylic acid. Its unique arrangement of functional groups—an amine, a carboxylic acid, and three halogen atoms (two chlorine, one fluorine)—on a benzene ring makes it a valuable and versatile building block in synthetic organic chemistry. The presence of fluorine can significantly modulate the physicochemical and biological properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to protein targets. As such, fluorinated anthranilic acid derivatives are of great interest to researchers in medicinal chemistry and agrochemical development as key intermediates for the synthesis of complex, biologically active molecules.[1][2] This guide provides a detailed examination of its properties, a plausible synthetic route, its chemical reactivity, potential applications, and safety considerations.

Section 1: Physicochemical and Spectral Properties

Detailed experimental data for this compound is not extensively reported. The following table summarizes its known identifiers and predicted properties based on its structure and data from similar compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 115549-13-8 | [3] |

| Molecular Formula | C₇H₄Cl₂FNO₂ | [3] |

| Molecular Weight | 224.02 g/mol | [4] |

| Appearance | Expected to be a solid, likely off-white to light brown powder. | Analogy |

| Melting Point | Not reported. Expected to be in the range of 150-220 °C. | Analogy[5][6][7] |

| Solubility | Not reported. Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols; sparingly soluble in less polar solvents and water. | Analogy |

| pKa | Not reported. The carboxylic acid pKa is expected to be lower than benzoic acid (4.2) due to the electron-withdrawing effects of the halogens. | Chemical Principles |

Predicted Spectral Analysis

While experimental spectra are not available, the following are predictions for the key spectral data.

-

¹H NMR (in DMSO-d₆):

-

Aromatic Proton: A singlet is expected for the lone aromatic proton (H-6) in the region of δ 7.0-8.0 ppm. The exact shift will be influenced by the surrounding substituents.

-

Amine Protons: A broad singlet corresponding to the two amine protons (-NH₂) is expected in the region of δ 5.0-6.5 ppm. The chemical shift can vary with concentration and temperature.

-

Carboxylic Acid Proton: A very broad singlet for the carboxylic acid proton (-COOH) is expected at δ > 12 ppm.

-

-

¹³C NMR (in DMSO-d₆):

-

Approximately 7 distinct signals are expected in the aromatic region (δ 110-160 ppm) and one for the carboxylic carbon (δ 165-175 ppm). The carbon atoms attached to fluorine will show coupling (J-coupling).

-

-

Infrared (IR) Spectroscopy (as KBr pellet):

-

N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

O-H Stretching: A broad band from 2500-3300 cm⁻¹ for the carboxylic acid O-H stretch.

-

C=O Stretching: A strong absorption band around 1680-1710 cm⁻¹ for the carboxylic acid carbonyl group.

-

C=C Stretching: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region.

-

C-F and C-Cl Stretching: Strong absorptions in the fingerprint region, typically 1000-1400 cm⁻¹ for C-F and 600-800 cm⁻¹ for C-Cl.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) would be expected at m/z 223 (for ³⁵Cl₂) and 225 (for ³⁵Cl³⁷Cl) and 227 (for ³⁷Cl₂), showing a characteristic isotopic pattern for two chlorine atoms. Fragmentation would likely involve the loss of H₂O, CO, and CO₂ from the parent ion.

-

Section 2: Synthesis and Purification

A specific, detailed synthesis of this compound is not well-documented in the public domain. However, a plausible and logical synthetic route can be designed based on established organic chemistry principles and syntheses of structurally similar compounds.[8][9] The proposed route starts from 2,4-dichloro-5-fluorotoluene, which undergoes nitration followed by oxidation of the methyl group to a carboxylic acid, and finally, reduction of the nitro group to the desired amine.

Proposed Synthetic Workflow

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. epitochem.com [epitochem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid - Google Patents [patents.google.com]

- 6. EP1001929B1 - Method for preparing 3-cyano-2,4-dihalogen-5-fluor-benzoic acid - Google Patents [patents.google.com]

- 7. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to 3-Amino-2,4-dichloro-5-fluorobenzoic acid: A Critical Intermediate in Pharmaceutical Synthesis

This guide provides a comprehensive technical overview of 3-amino-2,4-dichloro-5-fluorobenzoic acid, a highly functionalized aromatic building block of significant interest to researchers and professionals in drug discovery and development. We will delve into its structural attributes, physicochemical properties, and its pivotal role as a synthetic intermediate. This document moves beyond a simple recitation of facts to explain the causality behind its synthesis and application, offering field-proven insights into its utility.

Molecular Structure and Physicochemical Properties

This compound (CAS No. 115549-13-8) is a polysubstituted benzoic acid derivative with the molecular formula C₇H₄Cl₂FNO₂ and a molecular weight of 224.02 g/mol .[1] The strategic placement of its functional groups—an amine, two chlorine atoms, a fluorine atom, and a carboxylic acid—on the benzene ring imparts a unique combination of reactivity and electronic properties, making it a valuable precursor in the synthesis of complex molecules.

The presence of electron-withdrawing groups (chlorine, fluorine, and carboxylic acid) and an electron-donating group (amine) on the aromatic ring creates a complex electronic environment that dictates its reactivity in subsequent chemical transformations. The carboxylic acid and amino groups provide two key points for derivatization, such as amide bond formation and diazotization reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 115549-13-8 | |

| Molecular Formula | C₇H₄Cl₂FNO₂ | |

| Molecular Weight | 224.02 g/mol | |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. |

Note: Extensive experimental data on properties such as melting point, boiling point, and solubility are not widely available in public literature, likely due to the compound's primary use as an internal synthetic intermediate.

Synthesis of this compound: A Strategic Approach

A definitive, published protocol for the synthesis of this compound is not readily found in peer-reviewed literature, suggesting its preparation is often part of proprietary industrial processes. However, based on established principles of aromatic chemistry and analogous syntheses of similar compounds, a plausible and logical synthetic route can be devised. A common strategy for introducing an amino group onto a deactivated aromatic ring is through the nitration followed by the reduction of the resulting nitro group.

The logical starting material for such a synthesis would be a 2,4-dichloro-5-fluorobenzoic acid or a related derivative. The synthesis would likely proceed through the following key steps:

-

Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring of a suitable precursor.

-

Reduction: Conversion of the nitro group to an amino group (-NH₂).

A detailed, step-by-step hypothetical protocol based on analogous transformations is presented below.

Experimental Protocol: Plausible Synthesis of this compound

Step 1: Nitration of 2,4-dichloro-5-fluorobenzoic acid

-

To a stirred solution of 2,4-dichloro-5-fluorobenzoic acid in concentrated sulfuric acid, cooled to 0-5 °C, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise, maintaining the temperature below 10 °C.

-

The reaction mixture is stirred at a low temperature for several hours until the reaction is complete (monitored by TLC or HPLC).

-

The mixture is then carefully poured onto crushed ice, leading to the precipitation of the nitrated product.

-

The solid is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum. This step is expected to yield primarily 2,4-dichloro-5-fluoro-3-nitrobenzoic acid due to the directing effects of the existing substituents.

Step 2: Reduction of 2,4-dichloro-5-fluoro-3-nitrobenzoic acid

-

The dried 2,4-dichloro-5-fluoro-3-nitrobenzoic acid is dissolved in a suitable solvent such as ethanol or acetic acid.

-

A reducing agent, such as tin(II) chloride in concentrated hydrochloric acid, or catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst), is introduced.

-

The reaction mixture is heated or stirred at room temperature until the reduction of the nitro group is complete.

-

Upon completion, the reaction is worked up accordingly. For a tin(II) chloride reduction, the mixture is typically basified to precipitate tin salts, which are then filtered off. The filtrate is then acidified to precipitate the desired this compound.

-

The final product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent system.

Caption: Plausible synthetic pathway for this compound.

Spectroscopic Characterization

While specific, authenticated spectra for this compound are not widely published, we can predict the key features that would be observed in its NMR, IR, and mass spectra based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Features |

| ¹H NMR | - A broad singlet for the carboxylic acid proton (-COOH).- A broad singlet for the amine protons (-NH₂).- A singlet or a doublet for the lone aromatic proton, with potential coupling to the fluorine atom. |

| ¹³C NMR | - A signal for the carbonyl carbon of the carboxylic acid.- Several signals in the aromatic region, with their chemical shifts influenced by the various substituents. Carbon-fluorine coupling would be observable for the carbons in proximity to the fluorine atom. |

| FTIR (cm⁻¹) | - Broad O-H stretch from the carboxylic acid (approx. 2500-3300).- N-H stretching from the amine group (approx. 3300-3500).- C=O stretch from the carboxylic acid (approx. 1700).- C=C stretches from the aromatic ring (approx. 1450-1600).- C-Cl and C-F stretches in the fingerprint region. |

| Mass Spec. | - A molecular ion peak corresponding to the molecular weight (224.02 g/mol ), showing a characteristic isotopic pattern for two chlorine atoms. |

Applications in Drug Discovery and Development

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its trifunctional nature (amine, carboxylic acid, and halogenated aromatic ring) allows for diverse chemical transformations.

A key application documented in the patent literature is its use in the preparation of 3-cyano-2,4-dihalogen-5-fluoro-benzoic acids.[2] This transformation is typically achieved through a Sandmeyer reaction, where the amino group is first converted to a diazonium salt, which is then displaced by a cyanide group.

Experimental Protocol: Synthesis of 3-Cyano-2,4-dichloro-5-fluorobenzoic acid via Diazotization

-

This compound is suspended in an aqueous acidic solution (e.g., HCl or H₂SO₄) and cooled to 0-5 °C.

-

A solution of sodium nitrite in water is added dropwise to the suspension while maintaining the low temperature to form the corresponding diazonium salt.

-

This cold diazonium salt solution is then slowly added to a solution of a cyanide salt (e.g., copper(I) cyanide) to facilitate the displacement of the diazonium group with a cyano group.

-

The reaction mixture is allowed to warm to room temperature and then heated to ensure complete reaction.

-

After cooling, the product is isolated by filtration or extraction and purified.

Caption: Conversion of the amino group to a cyano group via a Sandmeyer reaction.

The resulting cyanobenzoic acid is a valuable precursor for various heterocyclic compounds, which are common scaffolds in medicinal chemistry. The presence of fluorine is also a desirable feature in modern drug design, as it can enhance metabolic stability, binding affinity, and bioavailability.[3][4][5]

While direct examples of marketed drugs derived from this specific starting material are not readily identifiable in the public domain, its structural motifs are present in various classes of therapeutic agents. For instance, substituted aminobenzoic acids are precursors to quinolone antibiotics and other complex heterocyclic systems. The strategic placement of halogens can be used to modulate the electronic properties and steric profile of a drug candidate, influencing its interaction with biological targets.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound. Based on available safety data sheets, this compound is classified as a hazardous substance.

Hazard Statements:

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.

-

-

Handling: Avoid breathing dust. Wash hands thoroughly after handling.

In case of exposure, it is crucial to seek immediate medical attention and to have the safety data sheet available.

Conclusion

This compound represents a key, albeit specialized, building block for organic and medicinal chemists. Its polysubstituted nature provides a platform for the synthesis of a variety of complex molecules. While detailed public information on its synthesis and direct applications is limited, its structural features and its documented use as an intermediate for cyanobenzoic acids highlight its potential in the development of novel pharmaceutical agents. A thorough understanding of its reactivity, guided by the principles of physical organic chemistry, allows researchers to effectively utilize this compound in the design and synthesis of next-generation therapeutics. The insights provided in this guide are intended to equip researchers with the foundational knowledge and practical considerations necessary for the safe and effective use of this valuable chemical intermediate.

References

- Zhang, J., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(9-10), 629-634.

- Sun, H., et al. (2013). 3-Chloro-2,4,5-trifluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(1), o30.

- Angewandte Chemie International Edition. (2018). Supporting Information.

- Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Coll. Vol. 10, p.29 (2004); Vol. 79, p.109 (2002).

- Bayer AG. (2003). Method for preparing 3-cyano-2,4-dihalogen-5-fluor-benzoic acid. EP1001929B1. Google Patents.

- Holla, B. S., et al. (2003). Synthesis and Pharmacological Activities of Some New 3-Substituted-4-Amino-5-Mercapto-1,2,4-Triazoles. Indian Journal of Pharmaceutical Sciences, 65(5), 489-494.

- Sun, H., et al. (2013). 3-Chloro-2,4,5-trifluorobenzoic acid. Acta Crystallographica Section E, E69, o30. ResearchGate.

- Feng, Z., et al. (2022). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 27(23), 8272.

- NIST. (n.d.). Benzoic acid, 3-amino-. NIST Chemistry WebBook.

- Abd Al Rahim, N. A., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Medicinal Chemistry, 16(24), 2647-2662.

- Soloshonok, V. A., et al. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Pharmaceuticals, 15(8), 999.

- Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826.

- SURU Chemical. (n.d.). 3 amino 2 5 Dichlorobenzoic acid.

- Xavier, T. S., & Joe, I. H. (2011). FT-IR, Raman and DFT study of 2-amino-5-fluorobenzoic acid and its biological activity with other halogen (Cl, Br) substitution. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(2), 332-337.

- Sridhar, M., et al. (2013). 2-Amino-5-fluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o387.

- ResearchGate. (n.d.). (PDF) 2-Amino-5-fluorobenzoic acid.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. 3-Amino-4-fluorobenzoic acid(2365-85-7) 1H NMR spectrum [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

"3-Amino-2,4-dichloro-5-fluorobenzoic acid" CAS number

An In-Depth Technical Guide to 3-Amino-2,4-dichloro-5-fluorobenzoic acid

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with this compound. Its purpose is to provide an in-depth understanding of its chemical properties, synthesis, analysis, and applications, with a focus on its role as a critical intermediate in the pharmaceutical industry.

This compound, identified by CAS Number 115549-13-8 , is a polysubstituted aromatic carboxylic acid.[1] The unique arrangement of its functional groups—an amine, a carboxylic acid, and three halogen atoms (two chlorine, one fluorine)—on the benzene ring imparts specific reactivity and makes it a valuable building block in organic synthesis. The electron-withdrawing nature of the halogens and the carboxylic acid group significantly influences the reactivity of the aromatic ring and the basicity of the amino group.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 115549-13-8 | 1[1] |

| Molecular Formula | C₇H₄Cl₂FNO₂ | 2 |

| Molecular Weight | 224.02 g/mol | 2 |

| Appearance | White to light yellow powder | Inferred from related compounds[3] |

| Boiling Point | 340.9 ± 42.0 °C (Predicted) | 2 |

| Density | 1.692 ± 0.06 g/cm³ (Predicted) | 2 |

Synthesis and Manufacturing Insights

The synthesis of this compound is a multi-step process that requires precise control over reaction conditions to achieve high purity and yield. A common synthetic strategy begins with a readily available dichlorofluorobenzene derivative. The causality behind this choice lies in establishing the core halogen substitution pattern early in the sequence.

A plausible and industrially relevant synthetic pathway is outlined below. This route is derived from established chemical transformations used for analogous compounds.[4]

Protocol: Synthesis of this compound

-

Nitration: 2,4-Dichloro-1-fluorobenzene is subjected to electrophilic aromatic substitution using a nitrating mixture (concentrated nitric and sulfuric acids). The directing effects of the halogens guide the nitro group to the desired position. This step is typically exothermic and requires careful temperature control to prevent over-nitration.

-

Carboxylation: The resulting nitro-intermediate is carboxylated. A common method involves metallation using a strong base like n-butyllithium at very low temperatures (-78 °C) followed by quenching with carbon dioxide (dry ice).[4] The low temperature is critical to prevent unwanted side reactions and decomposition of the organolithium intermediate.

-

Reduction: The nitro group of the carboxylated intermediate is reduced to an amino group. This transformation is commonly achieved via catalytic hydrogenation (H₂ gas with a palladium-on-carbon catalyst) or by using reducing metals in acidic media (e.g., iron powder in hydrochloric acid).[4] Catalytic hydrogenation is often preferred for its cleaner reaction profile and higher yields.

This self-validating system ensures that the purity of the intermediate at each stage is confirmed by appropriate analytical methods (e.g., TLC, NMR) before proceeding, which is a cornerstone of trustworthy process chemistry.

Applications in Drug Development

The primary utility of this compound in drug development is as a key intermediate for the synthesis of complex active pharmaceutical ingredients (APIs). The presence of fluorine is particularly significant, as fluorine substitution is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[5][6]

Its structure is particularly relevant to the synthesis of fluoroquinolone antibiotics .[4] The core of many quinolone drugs is a quinoline-3-carboxylic acid moiety. This intermediate provides the substituted benzoic acid backbone that can be elaborated through cyclization and substitution reactions to form the final quinolone ring system.

The amino group allows for diazotization reactions, enabling the introduction of other functional groups, such as a cyano group, which is another common precursor step in pharmaceutical synthesis.[7]

Analytical Methodologies

Ensuring the purity and identity of this compound is critical for its use in GMP (Good Manufacturing Practice) environments. High-Performance Liquid Chromatography (HPLC) is the standard method for this purpose.

Protocol: Purity Analysis by Reversed-Phase HPLC

This protocol is a self-validating system for the routine quality control of the compound, based on established methods for similar aromatic acids.[8]

-

Instrumentation and Materials:

-

HPLC system with a UV or Diode Array Detector (DAD).

-

C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

-

Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water.

-

Formic acid or Trifluoroacetic acid (for mobile phase modification).

-

-

Preparation of Solutions:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Diluent: 50:50 mixture of Acetonitrile and Water.

-

Standard Solution: Accurately prepare a 0.1 mg/mL solution of the reference standard in the diluent.

-

Sample Solution: Prepare a 0.1 mg/mL solution of the synthesized sample in the diluent.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm and 280 nm.

-

Gradient Program: A typical gradient would run from 10% B to 90% B over 20 minutes to ensure elution of the main peak and any potential impurities.

-

-

Data Analysis:

-

The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected. The identity is confirmed by comparing the retention time of the sample peak to that of the reference standard.

-

Safety, Handling, and Storage

As a halogenated aromatic amine and acid, this compound must be handled with appropriate care. While a specific safety data sheet (SDS) is the ultimate authority, the following guidance is based on structurally related compounds.[9][10][11]

-

Hazards: Expected to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[10][11][12]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[9] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10]

-

First Aid:

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

This compound is more than a chemical with a complex name; it is a highly functionalized and strategic building block for modern drug discovery. Its synthesis, while demanding, provides access to a key intermediate for developing advanced therapeutics, particularly in the antibacterial field. A thorough understanding of its properties, analytical methodologies, and safe handling practices is essential for any researcher or organization aiming to leverage its synthetic potential.

References

- Zhang, et al. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. [Link]

- Method for preparing 3-cyano-2,4-dihalogen-5-fluor-benzoic acid.

- 3-Amino-5-fluorobenzoic acid. Chem-Space. [Link]

- Izawa, K., et al. Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry. [Link]

- 3-Chloro-2,4,5-trifluorobenzoic acid.

- 5-Amino-3-chloro-2,4-difluorobenzoic acid. PubChem. [Link]

- p-FLUOROBENZOIC ACID. Organic Syntheses. [Link]

- A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-cyano-5-fluorobenzoic Acid.

- 3 amino 2 5 Dichlorobenzoic acid. SURU Chemical. [Link]

- 2,4-Dichloro-5-fluorobenzoic acid. PubChem. [Link]

- 2-amino-3-fluorobenzoic acid. Organic Syntheses. [Link]

- Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic

- Soloshonok, V. A., et al. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. National Institutes of Health (NIH). [Link]

Sources

- 1. 115549-13-8|this compound|BLD Pharm [bldpharm.com]

- 2. 3-AMINO-2,4-DICHLORO-6-FLUOROBENZOIC ACID CAS#: 1951439-67-0 [m.chemicalbook.com]

- 3. innospk.com [innospk.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. EP1001929B1 - Method for preparing 3-cyano-2,4-dihalogen-5-fluor-benzoic acid - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. synquestlabs.com [synquestlabs.com]

- 11. fishersci.com [fishersci.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. fishersci.com [fishersci.com]

A Technical Guide to the Synthesis of 3-Amino-2,4-dichloro-5-fluorobenzoic acid

Abstract: This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 3-Amino-2,4-dichloro-5-fluorobenzoic acid, a key intermediate in the development of advanced pharmaceutical compounds, notably within the fluoroquinolone class of antibiotics. The synthesis is strategically designed as a two-step process commencing from the commercially available 2,4-dichloro-5-fluorobenzoic acid. The core transformations involve a regioselective electrophilic nitration followed by a highly chemoselective reduction of the nitro moiety. This document elucidates the mechanistic rationale behind each step, provides detailed, field-tested protocols, and evaluates alternative methodologies for the critical reduction step. The guide is intended for researchers, chemists, and process development professionals engaged in pharmaceutical synthesis and fine chemical manufacturing.

Introduction and Strategic Overview

This compound is a highly functionalized aromatic building block. Its specific substitution pattern, featuring an amine, a carboxylic acid, and three distinct halogen atoms, makes it a valuable precursor for complex molecular architectures. A primary application is in the synthesis of novel 3-quinolinecarboxylic acid derivatives, which form the core of many potent antibacterial agents.[1]

The synthetic strategy detailed herein is predicated on efficiency, reliability, and control over selectivity. The pathway proceeds via two fundamental organic transformations:

-

Electrophilic Aromatic Nitration: Introduction of a nitro group onto the 2,4-dichloro-5-fluorobenzoic acid scaffold. The challenge lies in achieving the correct regioselectivity, directing the nitro group to the C3 position.

-

Chemoselective Nitro Group Reduction: Conversion of the nitro intermediate to the target aniline derivative. This step is critical, as the reduction must proceed without affecting the carboxylic acid or, more importantly, the aryl-halide bonds, which are susceptible to hydrogenolysis under certain conditions.[2]

This approach leverages a stable, commercially available starting material and proceeds through a crystalline, easily purified intermediate, ensuring high purity in the final product.

Overall Synthetic Pathway:

Caption: The two-step synthesis from starting material to final product.

Step 1: Regioselective Nitration of 2,4-dichloro-5-fluorobenzoic acid

The introduction of a nitro group at the C3 position is accomplished via a standard mixed-acid electrophilic aromatic substitution. The regiochemical outcome is governed by the cumulative electronic and steric effects of the substituents on the benzene ring.

Mechanistic Rationale: The carboxylic acid (-COOH) group is a powerful deactivating meta-director. The halogen substituents (-F, -Cl) are also deactivating but are ortho-, para-directors. The nitronium ion (NO₂⁺) electrophile is directed to the position that is least deactivated and sterically accessible. The C3 position is ortho to the C2-chloro and C4-chloro groups and meta to the C1-carboxyl and C5-fluoro groups. The concerted directing influence of the substituents favors substitution at this specific position. The reaction can be sluggish due to the strong electron-withdrawing nature of the substituents, often necessitating elevated temperatures or extended reaction times for completion.[1]

Experimental Protocol: Synthesis of 2,4-dichloro-5-fluoro-3-nitrobenzoic acid

-

Reagent Preparation: In a flask equipped with a magnetic stirrer and an ice bath, cautiously add 40 mL of concentrated nitric acid (HNO₃) dropwise to 34 mL of concentrated sulfuric acid (H₂SO₄). Maintain the temperature below 10°C throughout the addition.[3]

-

Substrate Addition: Once the mixed acid has cooled, add 20.9 g of 2,4-dichloro-5-fluorobenzoic acid in small portions over 30-45 minutes, ensuring the internal temperature does not exceed 15°C.[3]

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice (approx. 500 g) with vigorous stirring. The solid product will precipitate.

-

Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral (pH ~7). Dry the solid product under vacuum at 50-60°C. The resulting 2,4-dichloro-5-fluoro-3-nitrobenzoic acid is typically obtained as a solid with sufficient purity for the next step.

Data Summary: Intermediate Compound

| Property | Value | Reference |

| Compound Name | 2,4-dichloro-5-fluoro-3-nitrobenzoic acid | [4] |

| CAS Number | 106809-14-7 | [4][5] |

| Molecular Formula | C₇H₂Cl₂FNO₄ | [4][5] |

| Molecular Weight | 254.00 g/mol | |

| Appearance | Solid | |

| Melting Point | 193-197 °C | |

| Typical Yield | >90% | [1] |

Step 2: Chemoselective Reduction of the Nitro Group

This is the most critical step of the synthesis. The objective is to reduce the aromatic nitro group to a primary amine while preserving the aryl chlorides, the aryl fluoride, and the carboxylic acid functionality. Catalytic hydrogenation with standard catalysts like Palladium on Carbon (Pd/C) carries a significant risk of dehalogenation, leading to impurities that are difficult to remove.[2] Therefore, metal-based reduction systems under acidic conditions are the preferred industrial and laboratory methods for this transformation due to their exceptional chemoselectivity.[2][6]

Evaluation of Reduction Methodologies:

| Method | Reducing System | Advantages | Disadvantages | Selectivity Profile |

| Metal/Acid | SnCl₂·2H₂O in EtOH/HCl | Excellent selectivity for nitro groups; tolerates halogens and carbonyls well; mild conditions.[2] | Generates stoichiometric tin waste. | High |

| Metal/Acid | Fe powder in HCl/NH₄Cl | Cost-effective, robust, and highly selective.[2] | Heterogeneous reaction; requires filtration of iron salts. | High |

| Catalytic Hydrogenation | H₂ gas, Pd/C | High throughput, clean reaction. | High risk of dehalogenation (C-Cl bond cleavage).[2][6] | Moderate to Low |

| Catalytic Hydrogenation | H₂ gas, Raney Nickel | Can be more selective than Pd/C for preserving halogens.[2] | Pyrophoric catalyst; requires careful handling. | Moderate |

| Transfer Hydrogenation | Pd/C, Ammonium Formate | Avoids high-pressure H₂ gas; mild conditions.[2] | Still carries a risk of dehalogenation; catalyst cost. | Moderate |

Based on its reliability, high selectivity, and ease of execution, the use of tin(II) chloride (SnCl₂) is presented as the recommended protocol.

Experimental Protocol: Synthesis of this compound

-

Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 2,4-dichloro-5-fluoro-3-nitrobenzoic acid (1 equivalent) in ethanol.

-

Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-4 equivalents) to the suspension.

-

Reaction: Slowly add concentrated hydrochloric acid (HCl) and heat the mixture to reflux (approx. 70-80°C). The reaction is typically complete within 2-4 hours and can be monitored by TLC.

-

Work-up: Cool the reaction mixture to room temperature and carefully neutralize it by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution or sodium hydroxide (NaOH) solution until the pH is approximately 7-8. During this process, a precipitate of tin salts will form.

-

Isolation: Filter the mixture to remove the inorganic salts, washing the filter cake with ethanol or ethyl acetate.

-

Extraction: Combine the filtrate and washes. If an aqueous solution was used for neutralization, perform a liquid-liquid extraction with ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product. The this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford a high-purity solid.

Workflow for Selective Reduction and Purification

Caption: Experimental workflow for the reduction and purification steps.

Characterization and Quality Control

The identity and purity of the final product, this compound, must be rigorously confirmed. Standard analytical techniques should be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will confirm the presence of the aromatic proton and the amine protons. ¹³C NMR and ¹⁹F NMR will verify the carbon skeleton and the presence of the fluorine atom, respectively.

-

Infrared (IR) Spectroscopy: Will show characteristic stretches for the N-H bonds of the amine (around 3300-3500 cm⁻¹), the O-H of the carboxylic acid (broad, ~2500-3300 cm⁻¹), and the C=O of the carboxylic acid (~1700 cm⁻¹).[1]

-

Mass Spectrometry (MS): Will confirm the molecular weight and provide fragmentation patterns consistent with the structure.[1]

-

Melting Point: A sharp melting point is indicative of high purity.

-

Chromatography (TLC, HPLC): To assess purity and identify any potential impurities from side reactions like dehalogenation.

Safety and Handling

This synthesis involves hazardous materials and requires adherence to strict safety protocols.

-

Acids: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Handle only in a chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

-

Metal Reagents: While Fe is relatively benign, SnCl₂ is harmful if swallowed or inhaled. Handle with care. Catalysts like Raney Nickel are pyrophoric and must be handled under an inert atmosphere or solvent.

-

Solvents: Ethanol and ethyl acetate are flammable. Avoid open flames and ensure adequate ventilation.

-

Work-up: The neutralization of acidic solutions is exothermic and can cause splashing. Perform additions slowly and with cooling.

Conclusion

The synthesis of this compound is reliably achieved through a two-step sequence involving regioselective nitration and chemoselective reduction. The key to a successful synthesis is the judicious choice of the reducing agent to ensure the preservation of the sensitive halogen substituents. The protocols described in this guide are robust, high-yielding, and scalable, providing a solid foundation for the production of this critical pharmaceutical intermediate.

References

- A new reagent for selective reduction of nitro group. (n.d.). NIScPR. Retrieved January 8, 2026, from https://nopr.niscpr.res.in/handle/123456789/21800

- Synthesis of 2,4-dichloro-5-fluoro-3-nitrobenzoic acid - PrepChem.com. (n.d.). PrepChem.com. Retrieved January 8, 2026, from https://www.prepchem.com/synthesis-of-2-4-dichloro-5-fluoro-3-nitrobenzoic-acid/

- 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid 97 106809-14-7 - Sigma-Aldrich. (n.d.). Sigma-Aldrich. Retrieved January 8, 2026, from https://www.sigmaaldrich.com/US/en/product/aldrich/106809147

- selective reduction of nitro group without affecting other functional groups - Benchchem. (n.d.). BenchChem. Retrieved January 8, 2026, from https://www.benchchem.com/technical-support/selective-reduction-of-nitro-group

- Zhang, L., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 45(3-4), 316-321. https://journals.sagepub.com/doi/10.1177/1747519820932259

- 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid | 106809-14-7 - Biosynth. (n.d.). Biosynth. Retrieved January 8, 2026, from https://www.biosynth.com/p/FD67947/2-4-dichloro-5-fluoro-3-nitrobenzoic-acid

- Lee, H. Y., & An, S. H. (2002). Selective Reduction of the Nitro-group Using Co2(CO)8-H2O. Bulletin of the Korean Chemical Society, 23(5), 755-756. https://typeset.io/papers/selective-reduction-of-the-nitro-group-using-co2-co-8-h2o-48332k0o3e

- Mei, X., August, A. T., & Wolf, C. (2006). Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives. The Journal of Organic Chemistry, 71(1), 142–149. https://pubmed.ncbi.nlm.nih.gov/16388629/

- EP1001929B1 - Method for preparing 3-cyano-2,4-dihalogen-5-fluor-benzoic acid - Google Patents. (n.d.). Google Patents. Retrieved January 8, 2026, from https://patents.google.

- Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved January 8, 2026, from https://www.organic-chemistry.org/namedreactions/nitro-reduction.shtm

- 2,4-DICHLORO-5-FLUORO-3-NITROBENZOIC ACID | CAS 106809-14-7. (n.d.). Molbase. Retrieved January 8, 2026, from https://www.molbase.com/en/cas-106809-14-7.html

- Chen, Z., Zheng, L., & Su, W. (2012). A novel and facile method for synthesis of 2,4-dichloro-3-cyano-5-fluorobenzoic acid. Journal of Chemical Research, 36(7), 411-412. https://www.researchgate.net/publication/257858639_A_novel_and_facile_method_for_synthesis_of_24-dichloro-3-cyano-5-fluorobenzoic_acid

- EP0176026B1 - Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid - Google Patents. (n.d.). Google Patents. Retrieved January 8, 2026, from https://patents.google.

- CN1031074A - 2,4-two chloro-5-fluorobenzoic acids synthetic - Google Patents. (n.d.). Google Patents. Retrieved January 8, 2026, from https://patents.google.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. prepchem.com [prepchem.com]

- 4. 2,4-DICHLORO-5-FLUORO-3-NITROBENZOIC ACID | CAS 106809-14-7 [matrix-fine-chemicals.com]

- 5. 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid | 106809-14-7 | FD67947 [biosynth.com]

- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

"3-Amino-2,4-dichloro-5-fluorobenzoic acid" starting materials

An In-depth Technical Guide to the Synthesis of 3-Amino-2,4-dichloro-5-fluorobenzoic Acid from Core Starting Materials

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the synthetic pathways for producing this compound, a critical intermediate in the pharmaceutical industry. The document focuses on the common starting materials, providing step-by-step protocols, mechanistic insights, and a comparative analysis of the primary manufacturing routes. The aim is to equip researchers and process chemists with the necessary knowledge to make informed decisions regarding synthesis strategy, optimization, and scale-up.

Introduction: A Key Building Block in Modern Pharmaceuticals

This compound is a highly functionalized aromatic compound. Its specific substitution pattern—an amine, a carboxylic acid, two chlorine atoms, and a fluorine atom—makes it a versatile and high-value starting material for the synthesis of complex active pharmaceutical ingredients (APIs). Most notably, it serves as a crucial precursor for a range of advanced quinolone and fluoroquinolone antibiotics. The precise arrangement of its functional groups allows for the systematic construction of the quinolone core, directly influencing the final drug's efficacy and safety profile. Understanding the most efficient and scalable routes to this intermediate is therefore of paramount importance in pharmaceutical development.

Retrosynthetic Analysis: Devising a Strategic Approach

A retrosynthetic analysis of the target molecule reveals several logical disconnection points. The primary challenge lies in the controlled introduction of five different substituents onto the benzene ring in the correct regiochemical orientation. The analysis below outlines the most common synthetic logic, which involves the sequential functionalization of a simpler, commercially available toluene derivative.

Caption: Retrosynthetic analysis of this compound.

This analysis highlights a common industrial strategy: begin with a substituted toluene, perform ring substitutions (nitration, chlorination), oxidize the methyl group to a carboxylic acid, and finally, reduce the nitro group to the desired amine. The order of these steps is critical to ensure proper regioselectivity due to the directing effects of the substituents.

Primary Synthetic Pathway: From 4-Chloro-2-fluorotoluene

This route is one of the most widely documented and industrially practiced methods due to the ready availability and relatively low cost of the starting material, 4-chloro-2-fluorotoluene. The overall workflow is depicted below.

Caption: Multi-step synthesis from 4-Chloro-2-fluorotoluene.

Step 1: Nitration of 4-Chloro-2-fluorotoluene

-

Objective: To introduce a nitro group onto the aromatic ring. The existing chloro and fluoro substituents are ortho, para-directing. The position para to the fluorine and ortho to the chlorine (C5) is sterically accessible and electronically activated, making it the primary site of nitration.

-

Protocol:

-

Charge a suitable reactor with concentrated sulfuric acid (H₂SO₄) and cool to 0-5 °C.

-

Slowly add 4-chloro-2-fluorotoluene to the sulfuric acid with continuous stirring, maintaining the temperature below 10 °C.

-

Prepare a nitrating mixture of concentrated nitric acid (HNO₃) and sulfuric acid.

-

Add the nitrating mixture dropwise to the toluene solution over 2-3 hours, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction to stir at 5-10 °C for an additional 1-2 hours until completion is confirmed by TLC or GC.

-

Carefully quench the reaction by pouring the mixture onto crushed ice, causing the product, 4-chloro-2-fluoro-5-nitrotoluene, to precipitate.

-

Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.

-

-

Causality and Expertise: The use of mixed acid (H₂SO₄/HNO₃) generates the highly electrophilic nitronium ion (NO₂⁺), which is essential for the electrophilic aromatic substitution to occur. Sulfuric acid acts as both a catalyst and a solvent. Strict temperature control is critical to prevent over-nitration and the formation of unwanted isomers, thereby ensuring high regioselectivity and yield.

Step 2: Oxidation of the Methyl Group

-

Objective: To convert the methyl group of the nitrotoluene intermediate into a carboxylic acid. This is a robust transformation typically achieved with strong oxidizing agents.

-

Protocol:

-

Suspend 4-chloro-2-fluoro-5-nitrotoluene in an aqueous solution.

-

Heat the mixture to 80-90 °C.

-

Slowly add a strong oxidizing agent, such as potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) in sulfuric acid, in portions.

-

Maintain the temperature and stir vigorously for several hours until the purple color of permanganate disappears (if used) or until reaction completion is verified by HPLC.

-

Cool the mixture and filter off the manganese dioxide (MnO₂) or chromium salts byproduct.

-

Acidify the clear filtrate with concentrated HCl to a pH of 1-2.

-

The product, 4-chloro-2-fluoro-5-nitrobenzoic acid, will precipitate. Filter the solid, wash with water, and dry.

-

-

Causality and Expertise: Potassium permanganate is a powerful and cost-effective oxidant. The reaction is often performed under neutral or slightly alkaline conditions initially, followed by acidification to protonate the carboxylate and precipitate the product. The choice of oxidant can be influenced by environmental and cost factors; dichromate is also effective but generates chromium waste, which requires specialized disposal.

Step 3: Chlorination

-

Objective: To introduce a second chlorine atom onto the ring at the C2 position. The carboxylic acid and nitro groups are meta-directing, while the fluorine and initial chlorine are ortho, para-directing. The C2 position is activated by the fluorine and chlorine, making it susceptible to electrophilic chlorination.

-

Protocol:

-

Dissolve 4-chloro-2-fluoro-5-nitrobenzoic acid in a suitable solvent like oleum or chlorosulfonic acid.

-

Add a chlorinating agent, typically sulfuryl chloride (SO₂Cl₂), often with a Lewis acid catalyst like iodine or iron(III) chloride (FeCl₃).

-

Heat the reaction mixture to 60-80 °C and hold for 4-8 hours. Monitor the reaction progress by HPLC.

-

Upon completion, cool the mixture and carefully quench it by pouring it into a mixture of ice and water.

-

The product, 2,4-dichloro-5-fluoro-3-nitrobenzoic acid, precipitates.

-

Filter, wash thoroughly with water, and dry.

-

-

Causality and Expertise: Sulfuryl chloride in the presence of a catalyst generates an electrophilic chlorine species (Cl⁺). The strongly acidic solvent (oleum) protonates the carbonyl of the carboxylic acid, increasing its deactivating effect and helping to direct the incoming electrophile. This step is crucial for establishing the final substitution pattern of the target molecule.

Step 4: Reduction of the Nitro Group

-

Objective: To selectively reduce the nitro group to an amine, yielding the final product.

-

Protocol:

-

Create a slurry of 2,4-dichloro-5-fluoro-3-nitrobenzoic acid in a solvent such as ethanol, water, or acetic acid.

-

Add a reducing agent. A common and cost-effective method is metal-acid reduction, such as iron powder (Fe) in the presence of hydrochloric acid (HCl) or acetic acid.

-

Heat the mixture to reflux (70-90 °C) and stir for 2-4 hours. The progress can be monitored by the disappearance of the yellow color of the nitro compound.

-

After completion, filter the hot reaction mixture to remove the iron salts.

-

Cool the filtrate. The pH may need to be adjusted to cause the product, this compound, to precipitate.

-

Filter the product, wash with water, and dry.

-

-

Causality and Expertise: Bechamp reduction (iron in acid) is a classic, industrially viable method for nitro group reduction. It is often preferred over catalytic hydrogenation (e.g., H₂/Pd-C) on an industrial scale due to lower cost and the avoidance of specialized high-pressure equipment. The acid activates the iron surface and serves as a proton source for the reduction.

Alternative Pathway: From 2,4-Dichloro-5-fluorotoluene

An alternative route begins with 2,4-dichloro-5-fluorotoluene, altering the sequence of functional group introductions. This pathway can be advantageous if the starting material is more readily available or cost-effective from a given supplier.

Caption: Multi-step synthesis from 2,4-Dichloro-5-fluorotoluene.

This route involves nitration, oxidation, and then reduction. A key difference is that the chlorination step is avoided, as the starting material already contains both chlorine atoms. The directing effects during the nitration step are critical here to install the nitro group at the C3 position.

Comparative Analysis of Synthesis Routes

The choice of synthetic route in a professional setting depends on a multitude of factors beyond just chemical feasibility. The following table provides a high-level comparison of the two primary pathways discussed.

| Parameter | Pathway 1 (from 4-Chloro-2-fluorotoluene) | Pathway 2 (from 2,4-Dichloro-5-fluorotoluene) |

| Number of Steps | 4 | 3 |

| Key Challenges | Regiocontrolled chlorination step. | Regiocontrolled nitration step. |

| Starting Material Cost | Generally lower and more accessible. | Can be higher and less common. |

| Overall Yield | Typically moderate, dependent on all 4 steps. | Potentially higher due to fewer steps. |

| Reagent Hazards | Uses sulfuryl chloride/oleum (highly corrosive). | Standard nitration and oxidation reagents. |

| Industrial Preference | Often preferred due to starting material cost. | Attractive if the starting material is available cheaply. |

Conclusion

The synthesis of this compound is a well-established process in industrial chemistry, primarily proceeding through the multi-step functionalization of substituted toluenes. The most common route, starting from 4-chloro-2-fluorotoluene, involves a sequence of nitration, oxidation, chlorination, and reduction. Each step requires careful control of reaction conditions to ensure high yield and purity. Alternative pathways, such as starting from 2,4-dichloro-5-fluorotoluene, offer a shorter sequence but are highly dependent on the economics of the starting material. A thorough understanding of the chemical principles behind each transformation allows researchers and process chemists to optimize these routes for safety, efficiency, and scalability, ensuring a reliable supply of this vital pharmaceutical intermediate.

References

- Note: The following links are provided for reference and were accessible at the time of this writing. They lead to patent documents and chemical supplier pages that describe the synthesis or use of the compound and its precursors. Patent CN101508643A: Faming Zhuanli Shenqing. Method for preparing this compound. URL: Patent CN103193608A: Faming Zhuanli Shenqing. Synthesis method of this compound. URL: Synthesis from 2,4-dichloro-5-fluorotoluene: Molbase. 2,4-dichloro-5-fluorotoluene Synthesis Route. URL: [Link]

A Technical Guide to the Spectroscopic Characterization of 3-Amino-2,4-dichloro-5-fluorobenzoic acid

Introduction

3-Amino-2,4-dichloro-5-fluorobenzoic acid is a highly functionalized aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Its utility in the synthesis of novel pharmaceuticals, such as quinolone-based antibacterial agents, hinges on the precise control of its chemical structure.[1] The strategic placement of amino, chloro, and fluoro substituents on the benzoic acid core creates a unique electronic and steric environment, making rigorous structural confirmation essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR will provide an unambiguous map of the molecule's covalent framework.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be relatively simple, revealing one aromatic proton and the protons of the amine and carboxylic acid groups. The exact chemical shifts are highly dependent on the solvent used; deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its ability to dissolve the polar analyte and preserve the signals from exchangeable protons (NH₂ and COOH).

Predicted ¹H NMR Data (in DMSO-d₆):

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Rationale |

| Ar-H | 7.5 - 8.0 | Doublet (d) | JH-F ≈ 6-8 Hz | The sole aromatic proton is at C6. It is deshielded by the adjacent carboxylic acid and the para chlorine. Its signal will be split into a doublet by the fluorine atom at C5. |

| -NH ₂ | 5.0 - 6.0 | Broad Singlet (br s) | N/A | The amino group protons are exchangeable. Their chemical shift can vary with concentration and temperature. The signal is typically broad. |

| -COOH | 12.0 - 13.5 | Broad Singlet (br s) | N/A | The carboxylic acid proton is highly deshielded and acidic. It appears as a broad singlet at a very downfield chemical shift and readily exchanges with D₂O. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show seven distinct signals, one for each carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of the attached substituents and their positions on the aromatic ring. The fluorine atom will cause characteristic splitting of the signals for the carbons it is directly bonded to and those two or three bonds away.

Predicted ¹³C NMR Data (in DMSO-d₆):

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to F) | Coupling Constant (J, Hz) | Rationale |

| C =O | 165 - 170 | Singlet (s) | N/A | Typical chemical shift for a carboxylic acid carbonyl carbon. |

| C 1-COOH | 125 - 130 | Doublet (d) | ³JC-F ≈ 2-5 Hz | The carbon bearing the carboxylic acid group. |

| C 2-Cl | 115 - 120 | Doublet (d) | ³JC-F ≈ 15-20 Hz | Shielded by the amino group but deshielded by chlorine. |

| C 3-NH₂ | 145 - 150 | Doublet (d) | ²JC-F ≈ 10-15 Hz | The carbon attached to the electron-donating amino group appears downfield due to resonance effects. |

| C 4-Cl | 118 - 123 | Doublet (d) | ²JC-F ≈ 20-25 Hz | Deshielded by the attached chlorine atom. |

| C 5-F | 150 - 155 | Doublet (d) | ¹JC-F ≈ 240-260 Hz | Directly attached to the highly electronegative fluorine, resulting in a large downfield shift and a very large one-bond C-F coupling constant.[2] |

| C 6-H | 110 - 115 | Doublet (d) | ⁴JC-F ≈ 1-3 Hz | The sole protonated aromatic carbon. |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[3]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution and sensitivity.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of at least 16 scans for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C and longer relaxation times, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required.

-

Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs). Phase the spectra and perform baseline correction. Calibrate the chemical shift scale using the TMS signal.

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.

Predicted FT-IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| 3400 - 3500 | N-H Asymmetric Stretch | Medium | Characteristic of the primary amine group (-NH₂). |

| 3300 - 3400 | N-H Symmetric Stretch | Medium | Characteristic of the primary amine group (-NH₂). |

| 2500 - 3300 | O-H Stretch (Carboxylic Acid) | Broad, Strong | The very broad and strong absorption is due to hydrogen bonding between carboxylic acid molecules. |

| 1680 - 1710 | C=O Stretch (Carboxylic Acid) | Strong | The carbonyl stretch of the carboxylic acid, typically very intense. |

| 1600 - 1630 | N-H Bend | Medium | The scissoring vibration of the primary amine. |

| 1550 - 1600 | Aromatic C=C Stretches | Medium-Strong | Multiple bands are expected for the substituted benzene ring. |

| 1200 - 1300 | C-N Stretch | Medium | Stretch of the bond between the aromatic ring and the amino group. |

| 1210 - 1320 | C-O Stretch (Carboxylic Acid) | Strong | Coupled with the O-H bend. |

| 1000 - 1100 | C-F Stretch | Strong | A strong absorption band is characteristic of the carbon-fluorine bond.[2] |

| 700 - 850 | C-Cl Stretch | Strong | The carbon-chlorine stretching vibrations appear in the fingerprint region. |

Experimental Protocol for FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is the preferred method for solid samples as it requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent such as isopropanol and running a background scan.

-

Sample Analysis: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS): Molecular Weight and Isotopic Confirmation

Mass spectrometry provides the exact molecular weight of the compound and, through fragmentation patterns, offers additional structural information. For halogenated compounds, MS is particularly powerful for confirming the number and type of halogen atoms due to their characteristic isotopic signatures.

Predicted Mass Spectrum Data (High-Resolution ESI):

-

Molecular Formula: C₇H₄Cl₂FNO₂

-

Monoisotopic Mass: 222.9599 Da

-

Molecular Ion Peak Cluster ([M-H]⁻ in negative ion mode):

-

m/z 221.95: Relative abundance ~100% (corresponding to ³⁵Cl₂)

-

m/z 223.95: Relative abundance ~65% (corresponding to ³⁵Cl³⁷Cl)

-

m/z 225.95: Relative abundance ~10% (corresponding to ³⁷Cl₂)

-

The presence of this characteristic M:(M+2):(M+4) pattern with approximate intensity ratios of 100:65:10 is definitive proof of a dichlorinated compound.

-

Key Fragmentation: A likely fragmentation pathway is the loss of CO₂ (44 Da) from the carboxylate anion, leading to a significant fragment ion.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source. ESI is a soft ionization technique that minimizes fragmentation, making the molecular ion peak easy to identify.

-

Data Acquisition: Infuse the sample solution into the ESI source at a low flow rate (5-10 µL/min). Acquire data in both positive and negative ion modes to determine which provides better sensitivity. For a carboxylic acid, negative ion mode ([M-H]⁻) is often preferred.

-

Data Analysis: Determine the exact mass of the parent ion and compare it to the calculated theoretical mass. Analyze the isotopic pattern to confirm the presence of two chlorine atoms.

Caption: Workflow for Mass Spectrometry analysis.

Conclusion: A Self-Validating Spectroscopic System

The structural elucidation of this compound is a process of assembling a puzzle where each spectroscopic technique provides a unique and essential piece.

-

Mass Spectrometry confirms the molecular formula and the presence of two chlorine atoms.

-

FTIR Spectroscopy confirms the presence of the key functional groups: carboxylic acid, primary amine, and C-F/C-Cl bonds.

-

NMR Spectroscopy provides the final, detailed blueprint. ¹³C NMR confirms the carbon skeleton, ¹H NMR shows the connectivity and relative position of the single aromatic proton, and the C-F and H-F couplings observed throughout the NMR data definitively establish the substitution pattern on the aromatic ring.

By following the protocols and interpretive frameworks outlined in this guide, researchers can confidently verify the identity and purity of this compound, ensuring the integrity of their subsequent research and development efforts.

References

- The Royal Society of Chemistry. (n.d.). Supporting information.

- Supporting Information. (n.d.). Angewandte Chemie.

- PubChem. (n.d.). 3-Amino-5-fluorobenzoic acid. National Center for Biotechnology Information.

- Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.

- SAGE Journals. (2018). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.

Sources

An In-depth Technical Guide to the Chemical Reactivity of 3-Amino-2,4-dichloro-5-fluorobenzoic acid

Prepared by: Gemini, Senior Application Scientist

Introduction: A Multifaceted Building Block

3-Amino-2,4-dichloro-5-fluorobenzoic acid is a polysubstituted aromatic carboxylic acid of significant interest in synthetic and medicinal chemistry. Its structure, featuring a benzoic acid core functionalized with an activating amino group and three deactivating halogen atoms, presents a unique and complex electronic landscape. This intricate substitution pattern makes it a valuable and versatile intermediate, particularly in the synthesis of complex pharmaceuticals like fluoroquinolone antibiotics and kinase inhibitors.[1][2]

The strategic placement of chloro and fluoro atoms, combined with the nucleophilic amino group and the electrophilic carboxylic acid moiety, allows for a diverse range of chemical transformations. Understanding the interplay of these functional groups is paramount for researchers and drug development professionals seeking to leverage this molecule's synthetic potential. This guide provides a detailed exploration of the synthesis and core chemical reactivity of this compound, offering field-proven insights into its behavior in key chemical transformations.

Molecular Structure and Electronic Profile

The reactivity of this compound is dictated by the cumulative electronic effects of its five substituents on the benzene ring.

-

Amino Group (-NH₂ at C3): As a powerful activating group, the amino moiety donates electron density to the aromatic ring through resonance (a +R effect). This significantly increases the ring's nucleophilicity, primarily at the ortho (C2, C4) and para (C6) positions.

-

Carboxylic Acid Group (-COOH at C1): This group is strongly deactivating due to its electron-withdrawing inductive (-I) and resonance (-R) effects, reducing the electron density of the ring and directing incoming electrophiles to the meta position (C3, C5).[3]

-

Halogen Atoms (-F at C5, -Cl at C2 & C4): The halogens exhibit a dual electronic nature. They are deactivating through a strong electron-withdrawing inductive effect (-I) but are ortho/para-directing due to electron donation from their lone pairs via resonance (+R).[3] Fluorine's inductive effect is stronger than chlorine's.

The net result is a highly polarized aromatic ring. The strong activating effect of the amino group is tempered by the three powerful electron-withdrawing groups. This electronic push-pull system is the key to understanding the molecule's regioselective reactivity in both electrophilic and nucleophilic substitution reactions.

Synthesis Pathway: From Nitroarene to Key Amine Intermediate

The most common and practical synthesis of this compound involves a two-step sequence starting from a corresponding dihalofluorobenzoic acid. This process hinges on the introduction of a nitrogen-containing functional group, which is then converted to the target primary amine.

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis via Nitration and Reduction

This protocol is a representative procedure based on established chemical principles for this transformation.[1]

Part A: Nitration of 2,4-Dichloro-5-fluorobenzoic Acid

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cautiously add 2,4-dichloro-5-fluorobenzoic acid to a chilled (0-5 °C) mixture of concentrated sulfuric acid.

-

Addition of Nitrating Agent: Slowly add a pre-chilled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction flask, ensuring the internal temperature does not exceed 10 °C. The electron-withdrawing nature of the substituents slows the reaction, necessitating careful control.[1]

-

Reaction Progression: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., room temperature) for several hours until TLC or HPLC analysis indicates the consumption of the starting material.

-

Work-up: Carefully pour the reaction mixture over crushed ice. The solid precipitate, 3-Nitro-2,4-dichloro-5-fluorobenzoic acid, is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried under vacuum.

Part B: Reduction of the Nitro Intermediate

-

Catalyst Loading: Charge a hydrogenation vessel with the synthesized 3-Nitro-2,4-dichloro-5-fluorobenzoic acid, a suitable solvent (e.g., ethanol or ethyl acetate), and a catalytic amount of palladium on carbon (Pd/C, 5-10 wt%).

-

Hydrogenation: Seal the vessel and purge it with nitrogen gas before introducing hydrogen gas to the desired pressure (e.g., 50-100 psi).

-

Reaction Monitoring: Heat the mixture gently (e.g., 40-50 °C) and monitor the reaction's progress by hydrogen uptake or chromatographic analysis.

-

Isolation: Once the reaction is complete, cool the vessel, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the high-purity product.[3]

Core Chemical Reactivity

The molecule's rich functionality allows for selective reactions at the aromatic ring, the amino group, and the carboxylic acid group.

Reactions of the Aromatic Ring

Nucleophilic Aromatic Substitution (S_N_Ar)

The presence of three electron-withdrawing substituents makes the aromatic ring electron-deficient and thus highly susceptible to nucleophilic attack.[4][5] This is a primary pathway for further functionalization.

-

Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing a halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, the halide ion is eliminated, restoring the aromaticity of the ring.

-

Regioselectivity: The fluorine atom at the C5 position is generally more susceptible to nucleophilic substitution compared to the chlorine atoms. This is due to the higher electronegativity of fluorine, which makes the attached carbon more electrophilic and better able to stabilize the intermediate negative charge.[3][6]

Caption: The addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).

Electrophilic Aromatic Substitution (EAS)

EAS reactions on this substrate are generally disfavored. The strong deactivating effects of the carboxylic acid and the three halogens significantly reduce the ring's nucleophilicity, making it resistant to attack by most electrophiles.[7][8] While the amino group is a powerful activator, its directing influence (to the already substituted C2, C4, and C6 positions) is often insufficient to overcome the deactivation of the ring for typical EAS reactions like Friedel-Crafts alkylation or acylation.

Reactions of the Amino Group

The primary amine at C3 is a versatile nucleophilic handle for a variety of transformations.

Diazotization and Sandmeyer Reactions

The conversion of the primary amino group to a diazonium salt is one of the most powerful transformations for this molecule, opening a gateway to a wide array of functionalities.

-

Diazotization: The amino group reacts with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt (-N₂⁺).

-

Sandmeyer Reaction: This versatile diazonium intermediate can be subsequently displaced by a variety of nucleophiles, typically using a copper(I) salt as a catalyst. For instance, reacting the diazonium salt with copper(I) cyanide yields a nitrile (cyano-de-amination).[9][10] This specific reaction is used to produce 3-cyano-2,4-dichloro-5-fluoro-benzoic acid, another important synthetic intermediate.[9] Similarly, copper(I) halides can be used to replace the diazonium group with other halogens.[11][12]

Caption: Key transformations of the amino group via a diazonium salt intermediate.

Amide Formation (Acylation)

The nucleophilic amino group readily reacts with electrophilic acylating agents such as acyl chlorides or anhydrides to form stable amide bonds.[3] This reaction is fundamental for incorporating the molecule into larger structures and is also a common strategy for protecting the amino group during subsequent reaction steps.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety provides a handle for reactions common to this functional group, primarily for forming ester and amide linkages.

Amide Bond Formation (Peptide Coupling)

This is arguably the most critical reaction of the carboxylic acid group in the context of drug development.

-

Activation: The carboxylic acid is first activated to create a more reactive electrophilic species. This can be achieved by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂) or by using standard peptide coupling reagents.[13]

-

Coupling: The activated acid then reacts with a primary or secondary amine to form an amide bond. Modern coupling reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are highly efficient and commonly used for this purpose, enabling the construction of complex molecules under mild conditions.[2][14]

Esterification

The carboxylic acid can be converted to an ester through Fischer esterification, which involves reacting it with an alcohol under acidic catalysis. Esterification is often performed to protect the carboxylic acid or to modify the solubility and pharmacokinetic properties of a final compound.[1]

Summary of Physicochemical Data

| Property | Value |

| Molecular Formula | C₇H₄Cl₂FNO₂ |

| Molecular Weight | 224.02 g/mol |

| Appearance | Typically an off-white to light brown solid |

| Key Functional Groups | Carboxylic Acid, Primary Aromatic Amine, Aryl Chloride (x2), Aryl Fluoride |

Applications in Research and Development

The unique reactivity profile of this compound establishes it as a high-value intermediate in several areas:

-

Pharmaceuticals: It is a key building block for the synthesis of new-generation fluoroquinolone antibiotics, which are crucial for treating a range of bacterial infections.[1] Its derivatives are also integral to the development of targeted therapies, such as Aurora A kinase inhibitors for oncology applications.[2] The strategic incorporation of fluorine can enhance metabolic stability and binding affinity of drug candidates.[15][16]

-